molecular formula C3H5N3S B108200 2-Amino-5-methyl-1,3,4-thiadiazole CAS No. 108-33-8

2-Amino-5-methyl-1,3,4-thiadiazole

Cat. No. B108200
Key on ui cas rn: 108-33-8
M. Wt: 115.16 g/mol
InChI Key: HMPUHXCGUHDVBI-UHFFFAOYSA-N
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Patent
US04158659

Procedure details

2-Amino-5-methyl-1,3,4-thiadiazole (23 g, 0.2 mole) and benzaldehyde (29.6 ml, 0.3 mole) were refluxed together in ethanol (200 ml) for 11/2 hours. The solution was cooled to room temperature and sodium borohydride (11.35 g, 0.3 mole) added over 5 to 10 minutes. The mixture was refluxed for 4 hours, treated with further sodium borohydride (5 g) and refluxed overnight. The ethanol was evaporated off, the residue treated with water and extracted with ether. The ether extract was dried over sodium sulphate, filtered and evaporated to leave an oil which solidified. This solid was triturated with ether, filtered, washed with light petroleum (b.p. 40°-60° C.) and again triturated with ether and filtered to give N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzylamine (30.95 g), which on recrystallisation from ether had m.p. 140° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.35 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[BH4-].[Na+]>C(O)C>[CH3:7][C:4]1[S:3][C:2]([NH:1][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
NC=1SC(=NN1)C
Name
Quantity
29.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated off
ADDITION
Type
ADDITION
Details
the residue treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
This solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with light petroleum (b.p. 40°-60° C.)
CUSTOM
Type
CUSTOM
Details
again triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(S1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.95 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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